1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol
CAS No.: 799251-42-6
Cat. No.: VC4149322
Molecular Formula: C8H5F3N4OS
Molecular Weight: 262.21
* For research use only. Not for human or veterinary use.
![1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol - 799251-42-6](/images/structure/VC4149322.png)
Specification
CAS No. | 799251-42-6 |
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Molecular Formula | C8H5F3N4OS |
Molecular Weight | 262.21 |
IUPAC Name | 1-[4-(trifluoromethoxy)phenyl]-2H-tetrazole-5-thione |
Standard InChI | InChI=1S/C8H5F3N4OS/c9-8(10,11)16-6-3-1-5(2-4-6)15-7(17)12-13-14-15/h1-4H,(H,12,14,17) |
Standard InChI Key | IGNYLBCSNHGHSU-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1N2C(=S)N=NN2)OC(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol consists of a tetrazole ring (a five-membered ring with four nitrogen atoms) substituted at the 1-position with a 4-(trifluoromethoxy)phenyl group and at the 5-position with a thiol (-SH) functional group . The trifluoromethoxy (-OCF₃) group, attached para to the tetrazole ring on the benzene ring, contributes significant electronegativity and lipophilicity to the molecule. This substitution pattern is critical for modulating the compound’s reactivity and interactions in chemical reactions.
Physical Properties
Key physical properties of the compound include:
Property | Value | Source |
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Molecular Weight | 262.21 g/mol | |
Density | Not reported | - |
Melting Point | Not explicitly reported | - |
Boiling Point | Not explicitly reported | - |
While specific density and thermal transition data remain uncharacterized in publicly available literature, analogues such as 1-phenyl-5-mercaptotetrazole (melting point: 145°C) and 1-(4-fluorophenyl)-1H-tetrazole-5-thiol suggest that the trifluoromethoxy derivative likely exhibits similar solid-state stability, with decomposition temperatures exceeding 200°C. The absence of explicit data underscores the need for further experimental characterization.
Spectroscopic and Computational Insights
Synthesis and Production Methodologies
Classical Tetrazole-Thiol Synthesis
Traditional routes to tetrazole-5-thiols involve the reaction of amines with carbon disulfide (CS₂) followed by cyclization using trichlorotriazine (TCT), as exemplified in the synthesis of 1-methyl-1H-tetrazole-5-thiol . For 1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol, a plausible pathway involves:
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Isothiocyanate Formation: Reaction of 4-(trifluoromethoxy)aniline with CS₂ and base to form the corresponding isothiocyanate.
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Cyclization with Azide: Treatment with sodium azide (NaN₃) under acidic conditions to yield the tetrazole-thiol .
Modern S-Arylation Approaches
Recent advancements in metal-free S-arylation, as reported by Saikia et al., enable direct coupling of tetrazole-5-thiols with diaryliodonium salts . This method, optimized for electron-deficient aryl groups, could be adapted for synthesizing 1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol by reacting 1H-tetrazole-5-thiol with a 4-(trifluoromethoxy)phenyliodonium salt. Key advantages include:
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No transition-metal catalysts, reducing costs and purification steps.
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High regioselectivity for the para-substituted aryl group.
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Mild reaction conditions (room temperature to 60°C, aqueous-organic biphasic systems) .
Quantity | Price (USD) | Purity | Date |
---|---|---|---|
1 g | $837.99 | 95% | 2021-12-16 |
2.5 g | $1,201.49 | 95% | 2021-12-16 |
5 g | $1,506.05 | 95% | 2021-12-16 |
Global suppliers include Absin Bioscience Inc. (China) and Ryan Scientific, Inc. (United States), both offering the compound for research and development purposes . The limited commercial availability reflects its niche applications and the complexity of its synthesis.
Recent Advances and Future Outlook
The development of metal-free S-arylation protocols has revitalized interest in tetrazole-thiol chemistry, enabling greener synthesis routes with fewer byproducts . Future research should prioritize:
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Full spectroscopic characterization (NMR, IR, MS) of 1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol.
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Biological screening for antimicrobial, anticancer, or anti-inflammatory activity.
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Scale-up optimization to reduce production costs for industrial applications.
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